molecular formula C19H20N2OS B2404447 3-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide CAS No. 687571-46-6

3-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide

Cat. No.: B2404447
CAS No.: 687571-46-6
M. Wt: 324.44
InChI Key: ZPNBKXNNOGMCTM-UHFFFAOYSA-N
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Description

3-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .

Properties

IUPAC Name

3-methyl-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-13-6-5-7-15(12-13)19(22)20-10-11-23-18-14(2)21-17-9-4-3-8-16(17)18/h3-9,12,21H,10-11H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNBKXNNOGMCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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